methyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
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Overview
Description
Methyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a complex organic compound that belongs to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a benzene ring, a chlorobenzyl group, and a carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Please consult with a professional researcher or a chemist for more specific and detailed information about this compound. They might have access to more specialized databases or publications where this information could be available. If you’re planning to work with this compound in a lab setting, please make sure to follow all relevant safety procedures, as the compound is associated with certain hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazine core, followed by the introduction of the chlorobenzyl group and the esterification of the carboxyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Formation of Benzothiazine Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzothiazine core reacts with 3-chlorobenzyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxyl group using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Scientific Research Applications
Methyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
- Methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
- Ethyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Uniqueness
The uniqueness of methyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorobenzyl group and the ester functionality can significantly impact the compound’s properties, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 4-[(3-chlorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-22-17(21)12-5-6-15-14(8-12)19(16(20)10-23-15)9-11-3-2-4-13(18)7-11/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQCDCQBHWFILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SCC(=O)N2CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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